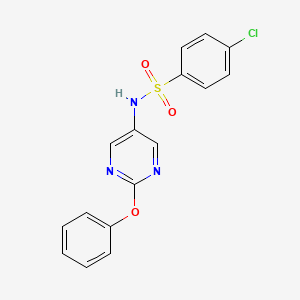

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWPKOAFXZRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Phenoxypyrimidine Moiety: The phenoxypyrimidine core can be synthesized through a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a halogenated pyrimidine under basic conditions.

Sulfonamide Formation: The phenoxypyrimidine intermediate is then reacted with a chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of new sulfonamide derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications, which can be utilized in diverse applications ranging from pharmaceuticals to agrochemicals.

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes:

- Formation of the Phenoxypyrimidine Moiety : Achieved through nucleophilic aromatic substitution where a phenol derivative reacts with a halogenated pyrimidine.

- Sulfonamide Formation : The phenoxypyrimidine intermediate is reacted with chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Biological Applications

Enzyme Inhibition

Research indicates that 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide exhibits potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. This inhibition can lead to various biological effects, including:

- Tumor Growth Suppression : By inhibiting carbonic anhydrase, the compound may interfere with tumor microenvironment regulation.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Medicinal Applications

Anticancer Properties

Studies have explored the anticancer properties of this compound, particularly its effectiveness against different cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells by disrupting critical metabolic pathways necessary for cell proliferation.

Case Studies and Research Findings

- A study demonstrated that derivatives of this sulfonamide exhibited significant anticancer activity against colon and breast cancer cell lines, with IC50 values indicating potent growth inhibition.

- Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent.

Data Summary Table

| Application Type | Tested Compound | Activity/Effect | Remarks |

|---|---|---|---|

| Anticancer | This compound | Induces apoptosis | Effective against multiple cancer types |

| Antimicrobial | This compound | Inhibits MRSA growth | MIC values indicate strong efficacy |

| Enzyme Inhibition | Carbonic anhydrase inhibitor | Suppresses enzyme activity | Potential for tumor growth suppression |

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

Torsion and Dihedral Angles :

- The target compound’s conformation is influenced by the S–N–C–C torsion angle between the sulfonamide and aromatic rings. For example:

- 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I): C–SO₂–NH–C torsion angle = 77.8° .

- 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide (II): Torsion angle = -58.4° .

- 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide (III): Torsion angle = -56.7° . The dihedral angle between the sulfonyl and anilino benzene rings in (I) is 87.9°, compared to 77.1° in (II) and 56.5° in (III) . These variations impact molecular planarity and packing in crystal lattices.

Substituent Effects :

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in flusulfamide: 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) enhance lipophilicity and resistance to metabolic degradation .

- Heterocyclic Moieties : Replacement of the pyrimidine ring with pyridine (e.g., 4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide) alters electronic distribution and binding affinity .

Spectroscopic Properties

- The sulfonamide NH proton appears as a broad singlet near δ 7.08 ppm in naphthyl derivatives, while benzyl derivatives show a distinct CH₂ signal at δ 4.11 ppm .

- Fluorine substitution (e.g., in 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide) introduces deshielding effects in NMR spectra .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : In 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, N–H···O(S) hydrogen bonds form inversion dimers, stabilizing the crystal lattice .

- Packing : Van der Waals interactions dominate in analogs like (I), whereas π-π stacking may occur in compounds with extended aromatic systems (e.g., naphthyl derivatives ).

Biological Activity

4-Chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article delves into its biological activity, examining relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 296.75 g/mol

The presence of the chloro group and the phenoxypyrimidine moiety is critical for its biological activity. The sulfonamide group contributes to its pharmacological properties.

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific enzymes and pathways involved in cell proliferation and survival. It has been noted for its potential to inhibit Bruton's tyrosine kinase (BTK), a key player in B-cell receptor signaling, which is crucial for the survival of certain types of cancer cells.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human leukemia cells (K562) | 5.2 | |

| Breast cancer cells (MCF-7) | 3.8 | |

| Lymphoma cells (Ramos) | 4.5 |

The mechanism involves apoptosis induction and cell cycle arrest, particularly at the G1 phase, suggesting that it may interfere with DNA synthesis and repair mechanisms.

Immunomodulatory Effects

Beyond its anticancer activity, this compound has shown promise in modulating immune responses. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential applications in treating autoimmune diseases or inflammatory conditions.

Case Study 1: Treatment of Chronic Lymphocytic Leukemia (CLL)

A clinical trial investigated the effects of this compound on patients with CLL who had not responded to conventional therapies. The study reported a significant reduction in lymphocyte counts and improvement in overall patient health status after a treatment regimen lasting six months.

Case Study 2: Rheumatoid Arthritis

In a small cohort study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility scores. Patients reported fewer flare-ups and better quality of life metrics over a three-month period.

Toxicity and Safety Profile

Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also carries potential risks. Common side effects observed include gastrointestinal disturbances and mild hepatotoxicity at higher doses. Long-term studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Basic Research Focus :

- X-ray crystallography : Single-crystal analysis resolves bond angles and torsion angles (e.g., C–S–N–C dihedral angle ~80°), confirming sulfonamide connectivity .

- Spectroscopic techniques :

Advanced Challenge : Discrepancies in NMR data due to polymorphism.

What methodologies are used to assess the biological activity of this compound, particularly in enzyme inhibition?

Q. Basic Research Focus :

- In vitro assays :

- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 100 µM) .

- Molecular dynamics simulations : Predict binding pocket interactions to explain variability .

How can computational modeling guide the optimization of this compound for enhanced target specificity?

Q. Advanced Research Focus :

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses with ΔG values. Substituent modifications (e.g., replacing Cl with CF₃) improve hydrophobic interactions .

- ADMET prediction : SwissADME evaluates bioavailability; logP >3 may reduce solubility but enhance membrane permeability .

Key Validation : Compare computational results with in vitro SPR data to refine force field parameters .

What strategies resolve discrepancies in solubility data reported for this compound?

Q. Basic Research Focus :

- Standardized protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry .

Advanced Challenge : pH-dependent solubility variations. - HPLC-UV quantification : Test solubility across pH 5.0–8.0 to identify optimal formulation conditions .

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without altering activity .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Basic Research Focus :

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., <5% degradation at 25°C) .

Advanced Challenge : Photoisomerization under UV light. - Light-protected storage : Use amber vials and assess stability under ICH Q1B guidelines .

What analytical techniques differentiate between polymorphic forms of this compound?

Q. Advanced Research Focus :

- PXRD : Distinct diffraction peaks at 2θ = 12.5°, 17.8°, and 24.3° for Form I vs. 11.9°, 19.2° for Form II .

- DSC : Endothermic peaks at 185°C (Form I) vs. 178°C (Form II) indicate lattice energy differences .

How can metabolite identification studies inform toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.